molecular formula C10H14N2O B12886707 6-methyl-4-pyrrolidin-1-yl-1H-pyridin-2-one CAS No. 62034-96-2

6-methyl-4-pyrrolidin-1-yl-1H-pyridin-2-one

Cat. No.: B12886707
CAS No.: 62034-96-2
M. Wt: 178.23 g/mol
InChI Key: ZHRMUDUJFJZNNE-UHFFFAOYSA-N
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Description

6-methyl-4-pyrrolidin-1-yl-1H-pyridin-2-one is a heterocyclic compound that features a pyrrolidine ring fused to a pyridinone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-4-pyrrolidin-1-yl-1H-pyridin-2-one typically involves the construction of the pyrrolidine ring followed by its functionalization. One common method involves the reaction of 2-chloronicotinic acid with pyrrolidine under basic conditions to form the pyrrolidinyl-pyridinone structure. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, can enhance yield and purity. Continuous flow chemistry and automated synthesis platforms are also employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

6-methyl-4-pyrrolidin-1-yl-1H-pyridin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

6-methyl-4-pyrrolidin-1-yl-1H-pyridin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-methyl-4-pyrrolidin-1-yl-1H-pyridin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to an enzyme’s active site, blocking substrate access and inhibiting enzyme activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

6-methyl-4-pyrrolidin-1-yl-1H-pyridin-2-one is unique due to its specific substitution pattern and the presence of both pyrrolidine and pyridinone moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

62034-96-2

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

6-methyl-4-pyrrolidin-1-yl-1H-pyridin-2-one

InChI

InChI=1S/C10H14N2O/c1-8-6-9(7-10(13)11-8)12-4-2-3-5-12/h6-7H,2-5H2,1H3,(H,11,13)

InChI Key

ZHRMUDUJFJZNNE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=O)N1)N2CCCC2

Origin of Product

United States

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